N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. The molecular formula of this compound is , with a molecular weight of 364.4 g/mol. Its IUPAC name reflects its intricate structure, which includes a benzimidazole core, a pyrrolidine ring, and a methoxyphenyl substituent.
The compound is synthesized through multi-step organic reactions, which typically involve the formation of the benzimidazole core followed by the introduction of various functional groups. It is classified under benzimidazole derivatives due to its structural characteristics and potential therapeutic applications.
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves several key steps:
The molecular structure of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
| InChI | InChI=1S/C20H20N4O3/c1-27... |
| InChI Key | HJKKXLMHJUTVIX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3 |
This structure showcases various functional groups that contribute to its chemical reactivity and biological interactions.
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo several types of chemical reactions:
The mechanism of action for N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves interactions with specific molecular targets:
The physical and chemical properties of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide include:
Relevant data from studies indicate that the compound exhibits significant biological activity, further supporting its potential applications in medicinal chemistry.
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has numerous applications across various fields:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5